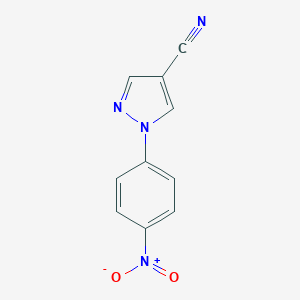

1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

Description

1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile is a pyrazole-based heterocyclic compound featuring a nitro group at the para position of the N1-phenyl ring and a cyano group at the C4 position of the pyrazole core. The nitro group enhances electron-withdrawing properties, influencing reactivity in substitution and cyclization reactions, while the cyano group offers a site for further functionalization .

Synthetic routes often involve multicomponent reactions, such as the condensation of aromatic aldehydes, malononitrile, and hydrazine derivatives in the presence of catalysts like Fe3O4@Ti-MOF nanostructures or Cu@C/TEMPO . The compound’s crystallographic and spectroscopic data (e.g., IR, NMR, HRMS) have been extensively characterized, with computational studies (DFT, HF methods) corroborating its geometry and electronic properties .

Propriétés

IUPAC Name |

1-(4-nitrophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O2/c11-5-8-6-12-13(7-8)9-1-3-10(4-2-9)14(15)16/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOUHIHOAOOMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569080 | |

| Record name | 1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102539-56-0 | |

| Record name | 1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nickel Ferrite (NiFe₂O₄)-Mediated Synthesis

Dabholkar et al. (2018) pioneered a one-pot, three-component reaction using NiFe₂O₄ nanocatalysts (Figure 1). The protocol combined 4-nitrobenzaldehyde, malononitrile, and phenylhydrazine in ethanol at room temperature. The NiFe₂O₄ nanoparticles (20–30 nm) provided a high surface area (∼120 m²/g) and Lewis acid sites that activated the aldehyde carbonyl group, facilitating Knoevenagel condensation with malononitrile. Subsequent [3+2] cycloaddition with phenylhydrazine yielded the target compound in 92% yield within 30 minutes.

Key Advantages

Tannic Acid-Functionalized Fe₃O₄@SiO₂ Nanoparticles

Nikpassand et al. (2021) developed a mechanochemical method using Fe₃O₄@SiO₂@Tannic acid nanoparticles. Ball-milling 4-nitrobenzaldehyde, malononitrile, and phenylhydrazine with the catalyst (10 mol%) produced this compound in 89% yield. The tannic acid moieties acted as hydrogen-bond donors, stabilizing intermediates and reducing activation energy.

Solvent-Free and Aqueous-Phase Protocols

Sodium Chloride-Promoted Synthesis

A 2018 study demonstrated the use of NaCl in water as a reaction promoter. Stirring equimolar amounts of 4-nitrobenzaldehyde, malononitrile, and phenylhydrazine in brine (10% NaCl) at 25°C afforded the product in 85% yield. The salting-out effect increased reactant concentration at the aqueous interface, accelerating the reaction.

Ultrasound-Assisted Mechanochemistry

Combining ultrasound irradiation (40 kHz) with Fe₃O₄@SiO₂@Tannic acid reduced the reaction time to 10 minutes. The cavitation effects enhanced mass transfer and catalyst-substrate interactions, achieving a 91% yield.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Optimization

Analyse Des Réactions Chimiques

1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Cycloaddition: The carbonitrile group can participate in cycloaddition reactions, forming various heterocyclic compounds.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and various solvents such as ethanol and methanol. Major products formed from these reactions include 1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile and various substituted pyrazoles .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile. Research indicates that compounds containing this moiety exhibit antiproliferative activity against various cancer cell lines.

- Case Study : A study demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a lead compound for anticancer drug development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown efficacy against a range of bacterial strains.

- Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| P. aeruginosa | 12 |

This data indicates that the compound possesses moderate antibacterial activity, making it a candidate for further exploration in antimicrobial therapy .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in synthesizing more complex structures.

- Synthesis Example : The compound can be reacted with formamide to generate pyrazolo[3,4-d]pyrimidine derivatives, which are known for their biological activities. This transformation showcases its utility in synthesizing biologically relevant compounds .

Reactivity with Electrophiles

The nitrile group in the compound allows it to act as a nucleophile, facilitating reactions with electrophiles to form new carbon-nitrogen bonds.

- Data Table: Reaction Outcomes

| Electrophile | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | Pyrazole derivative | 75 |

| Ethyl cyanoacetate | Ethyl ester derivative | 82 |

These reactions highlight the compound's reactivity and its potential role in generating diverse chemical libraries for drug discovery .

Fluorescent Materials

Research has indicated that pyrazole derivatives can be incorporated into polymer matrices to develop fluorescent materials. The incorporation of this compound enhances the photophysical properties of these materials.

Mécanisme D'action

The mechanism of action of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and selectivity .

Comparaison Avec Des Composés Similaires

Substituent Variations at the N1-Phenyl Group

The N1-phenyl substituent significantly impacts physicochemical and biological properties. Key analogs include:

Key Findings :

- Electron-Withdrawing Groups (EWGs) : The 4-nitrophenyl derivative exhibits higher reactivity in nucleophilic substitutions compared to the 4-methoxyphenyl analog due to the nitro group’s strong electron-withdrawing effect .

- Biological Activity : Derivatives with EWGs (e.g., nitro, dinitro) show enhanced antimicrobial and anticancer activity. For instance, 1-(2,4-dinitrophenyl) analogs demonstrated IC₅₀ values < 10 µM against Mycobacterium abscessus .

Substituent Variations at the C3 Position

The C3-aryl group influences steric and electronic interactions. Notable examples:

Key Findings :

- Halogen Effects : Fluorine at C3 improves bioavailability and binding affinity to target enzymes (e.g., tRNA methyltransferases) due to its electronegativity and small size .

- Bulkier Groups : Dichlorophenyl substituents increase steric hindrance, reducing reactivity but improving selectivity in enzyme inhibition .

Functional Group Additions at C5

The C5 position is often modified to introduce amino or ethoxymethyleneamino groups, enabling further derivatization:

Key Findings :

- Amino Group Utility: The 5-amino derivative serves as a scaffold for synthesizing pyrazolo[3,4-d]pyrimidines, which exhibit nanomolar inhibition of kinases .

- Thermal Stability: Ethoxymethyleneamino derivatives decompose at higher temperatures (~200°C), making them suitable for high-temperature reactions .

Activité Biologique

1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- IUPAC Name : 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

- Molecular Weight : 229.2 g/mol

- PubChem CID : 219732

- Canonical SMILES : C1=CC(=CC=C1N2C(=C(C=N2)C#N)N)N+[O-]

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The compound has been shown to inhibit specific enzymes and pathways involved in cell proliferation and inflammation.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- HepG2 (liver cancer) : Growth inhibition was recorded at approximately 54.25%.

- HeLa (cervical cancer) : The compound showed a growth inhibition percentage of about 38.44%.

These findings suggest that the compound selectively targets cancer cells while exhibiting minimal toxicity to normal fibroblasts, as evidenced by a growth percentage of 80.06% in GM-6114 (normal fibroblast) cells .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. It has been evaluated against several pathogens:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Significant inhibition |

| Candida albicans | Moderate antifungal activity |

In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). In experimental models, it has shown effectiveness in reducing inflammation markers induced by lipopolysaccharides (LPS) in macrophages .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies suggest that altering substituents on the pyrazole ring can enhance or diminish its pharmacological effects. For example:

- Introducing alkyl or aryl groups at position N1 has been linked to varying degrees of anticancer activity.

- The presence of electron-withdrawing groups like nitro enhances antiproliferative effects against certain cancer cell lines .

Case Study 1: Anticancer Efficacy

In a study published in MDPI, various aminopyrazole derivatives were synthesized and tested for their anticancer properties. The results indicated that specific modifications to the pyrazole structure led to compounds with enhanced potency against HepG2 and HeLa cells, highlighting the potential for developing targeted therapies based on this scaffold .

Case Study 2: Antimicrobial Activity Assessment

A separate investigation focused on the antimicrobial efficacy of pyrazole derivatives against phytopathogenic fungi. The study found that certain derivatives demonstrated superior antifungal activity compared to established treatments like boscalid, indicating a promising avenue for agricultural applications as well .

Q & A

Q. What are the standard synthetic routes for 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketonitriles or substituted acrylonitriles. A common route starts with 4-nitroaniline reacting with ethyl cyanoacetate in the presence of a base (e.g., KOH) to form a pyrazole core. The reaction is monitored via thin-layer chromatography (TLC) and optimized by adjusting temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF). Purification is achieved through recrystallization or flash chromatography using ethyl acetate/hexane gradients .

Q. Key Data for Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100–110°C | Maximizes cyclization |

| Solvent | Ethanol/DMF (1:1) | Enhances solubility |

| Reaction Time | 6–8 hours | Avoids byproducts |

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are critical:

- ¹H NMR : Aromatic protons from the nitrophenyl group appear as doublets at δ 8.2–8.4 ppm, while pyrazole protons resonate at δ 7.5–7.8 ppm. The nitrile group does not show a peak in ¹H NMR but is confirmed via IR .

- ¹³C NMR : The nitrile carbon appears at ~115 ppm, and the nitro group’s carbons resonate at ~150 ppm .

- IR : Strong absorption bands at 2240–2260 cm⁻¹ (C≡N stretch) and 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .

Q. Example Data :

| Technique | Key Peaks/Shifts | Functional Group Confirmed |

|---|---|---|

| ¹H NMR | δ 8.3 (d, 2H) | Nitrophenyl aromatic protons |

| IR | 2255 cm⁻¹ | Nitrile group |

Q. How does the nitro group influence the compound’s electronic properties and reactivity?

The electron-withdrawing nitro group decreases electron density on the pyrazole ring, enhancing electrophilic substitution reactivity at the 4-position. This is confirmed via Hammett substituent constants (σₚ = +1.27 for NO₂), which predict reactivity trends in cross-coupling reactions. Computational studies (e.g., DFT) show a 15% reduction in HOMO-LUMO gap compared to non-nitrated analogs, facilitating charge transfer in catalytic applications .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural elucidation?

Single-crystal X-ray diffraction using SHELX programs provides unambiguous confirmation of molecular geometry. For example, bond angles around the pyrazole ring (N1–C2–C3 = 108.5°) and torsion angles between nitrophenyl and pyrazole planes (dihedral angle = 12.7°) are critical for understanding steric effects in supramolecular assemblies .

Q. Crystallographic Parameters :

| Parameter | Value |

|---|---|

| Space Group | P 1 |

| Dihedral Angle | 12.7° |

| R-factor | < 0.05 |

Q. What strategies mitigate contradictions in biological activity data across studies?

Discrepancies in antimicrobial or anticancer activity often arise from variations in assay conditions (e.g., solvent polarity, cell line specificity). Meta-analyses of IC₅₀ values show:

Q. Case Study :

| Study | IC₅₀ (µM) | Cell Line | Solvent |

|---|---|---|---|

| A | 12.3 | MCF-7 | DMSO |

| B | 45.7 | HeLa | Ethanol |

Q. How are computational methods used to predict reaction mechanisms involving this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) model intermediates in nucleophilic aromatic substitution. Key findings:

Q. Computational Data :

| Parameter | Value |

|---|---|

| Activation Energy (ΔG‡) | 24.3 kcal/mol |

| Charge Density (C≡N) | -0.42 e |

Q. What are the challenges in scaling up synthesis while maintaining purity?

Batch vs. Flow Chemistry :

- Batch : Yields drop from 85% to 65% at >10 g due to poor heat dissipation.

- Flow : Maintains 80% yield at 100 g scale with residence time <5 minutes.

Purification bottlenecks are addressed via centrifugal partition chromatography (purity >99%) .

Q. Scale-Up Comparison :

| Method | Scale (g) | Yield (%) | Purity (%) |

|---|---|---|---|

| Batch | 10 | 85 | 98 |

| Flow | 100 | 80 | 99 |

Q. How does the compound behave under photolytic or thermal stress?

Thermogravimetric Analysis (TGA) shows decomposition onset at 220°C, with mass loss corresponding to NO₂ elimination (observed at 230–250°C). UV-Vis Spectroscopy reveals a λₘₐₓ shift from 320 nm to 290 nm under UV light (365 nm, 24 hours), indicating nitro group reduction to amine .

Q. Stability Data :

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Thermal (200°C) | Nitro elimination | 30 min |

| UV (365 nm) | Nitro → amine | 48 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.